Cyclopentane, 1-ethyl-3-methyl-
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Overview
Description
1-Ethyl-3-methylcyclopentane is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .
Preparation Methods
1-Ethyl-3-methylcyclopentane can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methylcyclopentanol with acetic acid in the presence of an acid catalyst . This process yields 1-Ethyl-3-methylcyclopentane as the primary product. Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
1-Ethyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Ethyl-3-methylcyclopentane finds applications in various scientific research fields:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research explores its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylcyclopentane involves its interaction with molecular targets and pathways within chemical reactions. The compound’s effects are primarily due to its ability to undergo various chemical transformations, leading to the formation of different products. These transformations are influenced by the compound’s structure and the specific conditions under which the reactions occur .
Comparison with Similar Compounds
1-Ethyl-3-methylcyclopentane can be compared with other cyclopentane derivatives, such as:
- Cyclopentane, 1-ethyl-3-methyl-, trans-
- Cyclopentane, 1-ethyl-3-methyl-, cis-
- 1-methyl-3-(cis)-ethyl-cyclopentane
- trans-1,3-ethylmethylcyclopentane
- cis-1,3-ethylmethylcyclopentane .
These compounds share similar structural features but differ in the spatial orientation of their substituents, leading to variations in their chemical properties and reactivity. The unique arrangement of the ethyl and methyl groups in 1-Ethyl-3-methylcyclopentane contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
3726-47-4 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PQXAPVOKLYINEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C |
Origin of Product |
United States |
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